molecular formula C10H6ClNO B8456911 7-Chloro-3-benzofuranylacetonitrile

7-Chloro-3-benzofuranylacetonitrile

Cat. No.: B8456911
M. Wt: 191.61 g/mol
InChI Key: BSKGUZUASCRBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-benzofuranylacetonitrile is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

2-(7-chloro-1-benzofuran-3-yl)acetonitrile

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6H,4H2

InChI Key

BSKGUZUASCRBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of NaH 50% dispersion in mineral oil, washed with hexane; 1.82 g, 0.0378 mol) in THF (70 mL) was added a solution of diethyl cyanomethylphosphonate (6.7 g, 0.0378 mol) in THF (30 mL) dropwise over 20 minutes. After 20 minutes, the mixture was cooled to 0° C. and a solution of 7-chlorobenzofuran-3-one (5.8 g, 0.0344 mol) in THF (80 mL) was added dropwise over 30 minutes. The cooling bath was removed and stirring was continued at room temperature overnight. H2O (400 mL) and ether were added. The organic phase was washed with saturated aqueous NaCl, dried (MgSO4), and concentrated to give a red solid (6.4 g, 97%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

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